molecular formula C9H19NO2S B15293726 3-((Isopropylsulfonyl)methyl)cyclopentanamine

3-((Isopropylsulfonyl)methyl)cyclopentanamine

Katalognummer: B15293726
Molekulargewicht: 205.32 g/mol
InChI-Schlüssel: NVROWTBHVBGPRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((Isopropylsulfonyl)methyl)cyclopentanamine is an organic compound with a unique structure that combines a cyclopentane ring with an isopropylsulfonyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Isopropylsulfonyl)methyl)cyclopentanamine typically involves the reaction of cyclopentanamine with isopropylsulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentanamine attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include cyclopentanamine, isopropylsulfonyl chloride, and a suitable base such as sodium hydroxide or potassium carbonate.

Analyse Chemischer Reaktionen

Types of Reactions

3-((Isopropylsulfonyl)methyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: N-substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-((Isopropylsulfonyl)methyl)cyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-((Isopropylsulfonyl)methyl)cyclopentanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. The isopropylsulfonyl group can influence the compound’s reactivity and binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanamine: A simpler analog without the isopropylsulfonyl group.

    3-Methylcyclopentanamine: A similar compound with a methyl group instead of the isopropylsulfonyl group.

Uniqueness

3-((Isopropylsulfonyl)methyl)cyclopentanamine is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility, stability, and reactivity compared to its simpler analogs.

Eigenschaften

Molekularformel

C9H19NO2S

Molekulargewicht

205.32 g/mol

IUPAC-Name

3-(propan-2-ylsulfonylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C9H19NO2S/c1-7(2)13(11,12)6-8-3-4-9(10)5-8/h7-9H,3-6,10H2,1-2H3

InChI-Schlüssel

NVROWTBHVBGPRX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)S(=O)(=O)CC1CCC(C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.